AC-D-PHE-OME AC-D-PHE-OME
Brand Name: Vulcanchem
CAS No.: 21156-62-7
VCID: VC21539591
InChI: InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m1/s1
SMILES: CC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

AC-D-PHE-OME

CAS No.: 21156-62-7

Cat. No.: VC21539591

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

AC-D-PHE-OME - 21156-62-7

CAS No. 21156-62-7
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name methyl (2R)-2-acetamido-3-phenylpropanoate
Standard InChI InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m1/s1
Standard InChI Key IKGHIFGXPVLPFD-LLVKDONJSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC
SMILES CC(=O)NC(CC1=CC=CC=C1)C(=O)OC
Canonical SMILES CC(=O)NC(CC1=CC=CC=C1)C(=O)OC

Chemical Identity and Structural Characteristics

Basic Chemical Information

Acetyl-D-phenylalanine methyl ester, commonly referred to in scientific literature as AC-D-PHE-OME, is a modified amino acid derivative with the chemical formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . This compound is registered with the CAS number 21156-62-7 and carries the FDA UNII identifier JQT1M79F3N . The systematic IUPAC name for this compound is (R)-Methyl 2-acetamido-3-phenylpropanoate, which precisely describes its chemical structure and stereochemistry . The compound represents a methylated and acetylated form of D-phenylalanine, containing both an acetyl group at the amino terminus and a methyl ester at the carboxyl terminus.

Physical Properties

Acetyl-D-phenylalanine methyl ester exhibits distinct physical properties that influence its handling, storage, and application in various contexts. The compound appears as a crystalline solid with a defined melting point of 88°C . Research has established several other physical parameters, both experimentally determined and computationally predicted, which are summarized in the following table:

Physical PropertyValueDetermination Method
Melting Point88°CExperimental
Boiling Point391.0±30.0°CPredicted
Density1.117±0.06 g/cm³Predicted
pKa14.74±0.46Predicted
Optical Rotation [α]²⁰ᴅ-102 ± 2° (C=1.2 in MeOH)Experimental
Optical Rotation [α]²⁴ᴅ-16 ± 2° (C=1% in MeOH)Experimental
Recommended Storage Temperature2-8°CEstablished protocol

The significant optical rotation values indicate the compound's chirality, which is a critical characteristic for its biological activity and applications in stereoselective synthesis . The substantial variation in optical rotation values at different temperatures and concentrations highlights the importance of standardized conditions when using this property for identification or purity assessment.

Applications in Scientific Research

Peptide Synthesis Applications

Acetyl-D-phenylalanine methyl ester serves as a valuable building block in peptide synthesis, particularly in the development of pharmaceuticals targeting specific biological pathways . Its D-configuration presents a significant advantage in creating peptides with enhanced stability against proteolytic degradation, as most naturally occurring peptidases preferentially cleave L-amino acid residues. The compound has been utilized in the synthesis of complex peptides, including the melanocortin analog Ac-Arg-cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH₂, demonstrating its importance in creating peptides with specialized biological activities .

Enzymatic Reactions and Biochemical Research

Research involving aminoacyltransferase from Saccharothrix sp. AS-2 has shown that Ac-D-Phe-OMe can participate in enzymatic reactions with various amino acid amides. When reacted with compounds such as DL-Ala-NH₂, DL-Leu-NH₂, DL-Phe-NH₂, or DL-Trp-NH₂, the enzyme effectively catalyzes the formation of both DD- and DL-stereoisomers of the expected N-acetyldipeptide . Notably, these resulting dipeptides demonstrated remarkable stability, remaining unhydrolyzed even after extended incubation periods of 48 hours . This stability makes Acetyl-D-phenylalanine methyl ester particularly valuable in studies focused on protein interactions and enzyme activities, providing insights into metabolic processes and disease mechanisms .

Drug Development Applications

In the pharmaceutical industry, Acetyl-D-phenylalanine methyl ester is utilized in the formulation of new drugs, particularly in the field of neuropharmacology . Its unique structure allows for modifications that can enhance the efficacy of therapeutic agents. The compound's ability to mimic natural amino acids while providing distinct chemical properties positions it as a promising candidate for innovative drug design approaches . Its integration into drug development frameworks reflects its versatility and significance in creating pharmaceuticals with enhanced specificity and reduced side effects.

Synthetic Approaches and Methodologies

Chemical Synthesis Routes

The synthesis of Acetyl-D-phenylalanine methyl ester typically involves the acetylation of D-phenylalanine followed by esterification of the carboxyl group. In peptide synthesis protocols, it is often handled as a protected amino acid derivative, where both the amino and carboxyl groups are modified to prevent unwanted reactions during coupling procedures. Various protecting group strategies and coupling methodologies can be employed when incorporating this compound into larger peptide structures, as evidenced by synthetic approaches used in creating compounds like Ac-Arg-cyclo(Cys-D-Ala-His-D-Phe-Arg-Trp-Cys)-NH₂ .

Enzymatic Approaches

Research has revealed enzymatic pathways involving Acetyl-D-phenylalanine methyl ester, particularly with aminoacyltransferase from Saccharothrix sp. AS-2 . This enzyme has demonstrated the ability to catalyze transfer reactions rather than hydrolysis when Acetyl-D-phenylalanine methyl ester reacts with various amino acid amides. The specificity of this enzyme for creating both DD- and DL-stereoisomers without subsequent hydrolysis presents interesting opportunities for biocatalytic synthesis of peptides containing D-amino acids .

Research Significance and Future Perspectives

Current Research Findings

Research involving Acetyl-D-phenylalanine methyl ester has yielded significant insights into peptide chemistry and enzyme specificity. Studies with aminoacyltransferase from Saccharothrix sp. AS-2 have demonstrated that this enzyme can effectively catalyze the reaction of Ac-D-Phe-OMe with various amino acid amides to produce stable dipeptides . This finding has implications for biocatalytic synthesis approaches and understanding enzyme specificity across different stereoisomers. Additionally, the compound's role in the synthesis of complex peptides like melanocortin analogs showcases its utility in creating biologically active molecules with therapeutic potential .

Future Research Directions

The versatility of Acetyl-D-phenylalanine methyl ester suggests several promising avenues for future research. Further exploration of its reactivity with various enzymes could uncover new biocatalytic pathways for peptide synthesis. Its proven utility in creating peptides resistant to proteolytic degradation indicates potential applications in developing more stable therapeutic peptides with extended half-lives. Additionally, the compound's applications in cosmetic formulations warrant deeper investigation into its mechanisms of action on skin cells and tissues. As pharmaceutical research continues to explore peptide-based therapeutics, Acetyl-D-phenylalanine methyl ester is likely to remain a valuable building block with expanding applications across multiple scientific disciplines.

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